N-Arachidonoyl-L-Alanine
Overview
Description
N-Arachidonoyl-L-Alanine: is a naturally occurring compound that belongs to the family of N-acyl amino acids. It is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . This compound has garnered interest due to its potential biological activities and its role in various physiological processes.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-Arachidonoyl-L-Alanine interacts with various enzymes and proteins. For instance, it has shown inhibitory activity towards fatty acid amide hydrolase from rat brain . It also interacts with cabbage phospholipase D .
Cellular Effects
This compound has been found to inhibit the proliferation of head and neck squamous cell carcinoma cells . This effect is mediated through a receptor-independent action .
Molecular Mechanism
The anti-cancer effects of this compound are mediated through the production of reactive oxygen species (ROS) and a decrease in phosphorylated Akt . The inhibition of 5-lipoxygenase (5-LO), which is involved in the degradation pathway of this compound, can reverse these effects .
Temporal Effects in Laboratory Settings
It has been observed that this compound itself, except for its glutamate derivative, is stable to hydrolysis by fatty acid amide hydrolase .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Arachidonoyl-L-Alanine can be synthesized through the reaction of arachidonic acid with L-alanine. The process involves the formation of an amide bond between the carboxyl group of arachidonic acid and the amino group of L-alanine. This reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of efficient coupling reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Arachidonoyl-L-Alanine undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound, but it can undergo reduction under specific conditions.
Substitution: this compound can participate in substitution reactions where the amide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Enzymes like cyclooxygenase and lipoxygenase are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized metabolites of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups replacing the amide bond.
Scientific Research Applications
N-Arachidonoyl-L-Alanine has several scientific research applications, including:
Comparison with Similar Compounds
N-Arachidonoyl-L-Alanine is part of a broader family of N-acyl amino acids, which includes compounds such as:
- N-Arachidonoyl-Glycine
- N-Arachidonoyl-Phenylalanine
- N-Arachidonoyl-Tyrosine
- N-Arachidonoyl-GABA
Uniqueness:
- This compound is unique due to its specific interaction with enzymes and its ability to induce reactive oxygen species production, which is not as pronounced in other similar compounds .
By understanding the properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECSOKFEQQDUCP-GDYZQIPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any environmental applications for N-Arachidonoyl-L-Alanine?
A3: A novel strain of Serratia marcescens capable of catabolizing this compound has been identified. [] This strain shows promise for the bioremediation of environments co-contaminated with cadmium (Cd) and chromium (Cr). [] This finding suggests a potential application of this compound or its degradation products in environmental remediation strategies.
Q2: What analytical techniques are used to identify and quantify this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed to identify and quantify this compound in biological samples. [] This technique offers high sensitivity and specificity, making it suitable for studying the compound's metabolic pathways and potential roles in various biological processes.
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